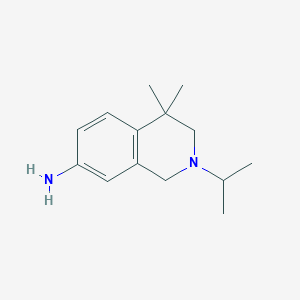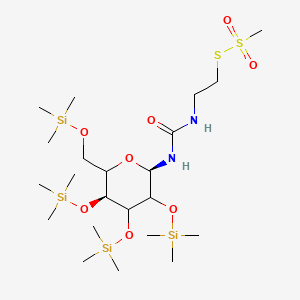
S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate: is a complex organic compound characterized by its multiple trimethylsilyl groups and a methanesulfonothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydro-2H-pyran ring are protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole.
Formation of Ureido Group: The protected intermediate is then reacted with an isocyanate to form the ureido group.
Introduction of Methanesulfonothioate Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonothioate moiety.
Reduction: Reduction reactions can target the ureido group, converting it to an amine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Oxidation can yield sulfone or sulfoxide derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving sulfonothioate and ureido groups.
Medicine
Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonothioate or ureido functionalities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methanesulfonothioate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ureido group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonate
- S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Ethanesulfonothioate
Uniqueness
The unique combination of trimethylsilyl, ureido, and methanesulfonothioate groups in S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H52N2O8S2Si4 |
|---|---|
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
1-(2-methylsulfonylsulfanylethyl)-3-[(2R,5S)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C22H52N2O8S2Si4/c1-34(26,27)33-15-14-23-22(25)24-21-20(32-38(11,12)13)19(31-37(8,9)10)18(30-36(5,6)7)17(29-21)16-28-35(2,3)4/h17-21H,14-16H2,1-13H3,(H2,23,24,25)/t17?,18-,19?,20?,21+/m0/s1 |
InChI-Schlüssel |
LZAQBNGRCZMVRW-MMJZMHEISA-N |
Isomerische SMILES |
C[Si](C)(C)OCC1[C@@H](C(C([C@@H](O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


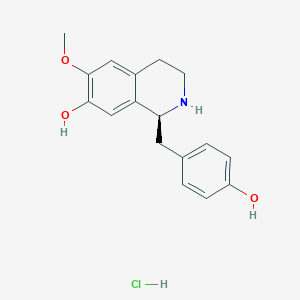
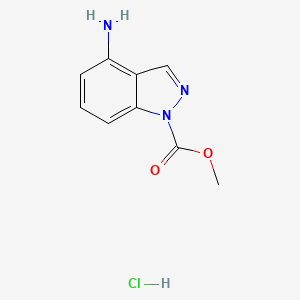

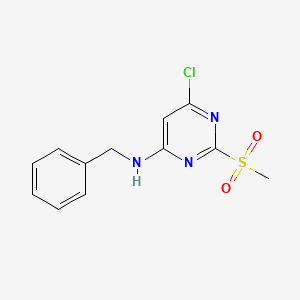
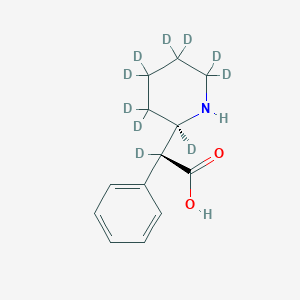

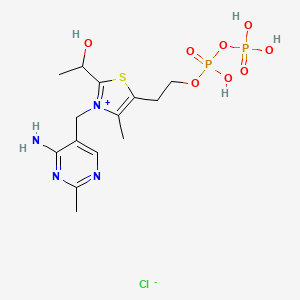
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
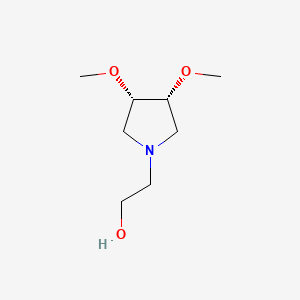
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)


